molecular formula C13H15N B8300287 2-(4-Isobutylphenyl)acrylonitrile

2-(4-Isobutylphenyl)acrylonitrile

Cat. No.: B8300287
M. Wt: 185.26 g/mol
InChI Key: IRMKCHYIXYPNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isobutylphenyl)acrylonitrile is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C13H15N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10H,3,8H2,1-2H3

InChI Key

IRMKCHYIXYPNEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A process which comprises reacting isobutylbenzene with sodium cyanide and acetyl chloride in the presence of aluminum chloride at a temperature of about 60°-120° C. to form 1-cyano-1-(4-isobutylphenyl)ethene.
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Synthesis routes and methods III

Procedure details

A crude solution of 410 mg (2.0 mmol) of 1-cyano-1-hydroxy-1-(4-isobutylphenyl)ethane (IBACH) in 5 mL of toluene was treated under nitrogen with 450 mg (1.0 mmol) of a finely-ground commercial phosphorus pentasulfide which is a mixture of tetraphosphorus decasulfide and tetraphosphorus nonasulfide. The reaction mixture was stirred well and heated in an 85° C. bath for one hour. GC analysis of the crude reaction product indicated that the reaction resulted in the formation of 1-cyano-1-(4-isobutylphenyl)ethane (PN) and 2-(4-isobutylphenyl)acrylonitrile (UN) in a ratio of 2/1.
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